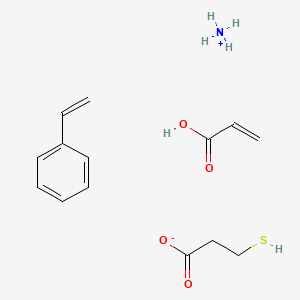
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is a synthetic polymer that combines the properties of 2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt typically involves the polymerization of 2-propenoic acid with ethenylbenzene and 3-mercaptopropanoic acid. The reaction is initiated using hydrogen peroxide and disodium peroxodisulfate . The process involves the following steps:
Initiation: Hydrogen peroxide and disodium peroxodisulfate are used to initiate the polymerization reaction.
Polymerization: The monomers (2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid) undergo polymerization to form the telomer.
Neutralization: The resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Reduction: Sodium borohydride is used as a reducing agent in aqueous or alcoholic solutions.
Substitution: Substitution reactions are typically carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a polymer precursor in the synthesis of various materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt involves its interaction with various molecular targets. The compound’s unique structure allows it to form strong bonds with other molecules, enhancing its adhesive and cohesive properties. The pathways involved include:
Polymerization: The compound undergoes polymerization to form long chains, which contribute to its mechanical strength.
Cross-linking: Cross-linking with other polymers enhances its stability and durability.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, sodium salt: Similar in structure but differs in the counterion.
Hydrophobically Modified Acrylate/Styrene Copolymer: Contains similar monomers but has different properties due to hydrophobic modifications.
Uniqueness
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is unique due to its specific combination of monomers and the presence of the ammonium counterion. This gives it distinct properties, such as enhanced solubility and biocompatibility, making it suitable for specialized applications in medicine and industry.
Properties
CAS No. |
152187-52-5 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
azanium;prop-2-enoic acid;styrene;3-sulfanylpropanoate |
InChI |
InChI=1S/C8H8.C3H6O2S.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;4-3(5)1-2-6;1-2-3(4)5;/h2-7H,1H2;6H,1-2H2,(H,4,5);2H,1H2,(H,4,5);1H3 |
InChI Key |
OHDIMRSFYMXPHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC(=O)O.C(CS)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















